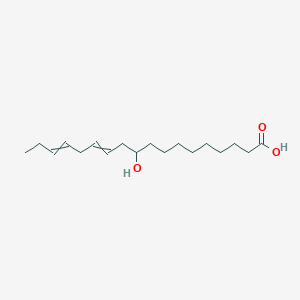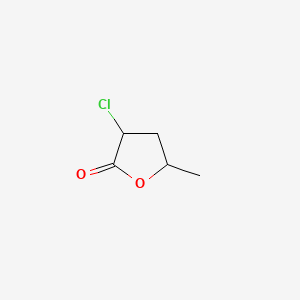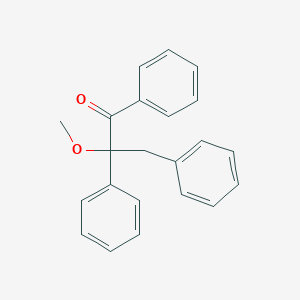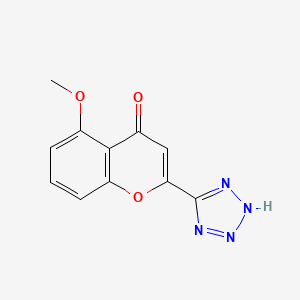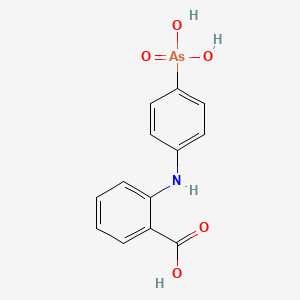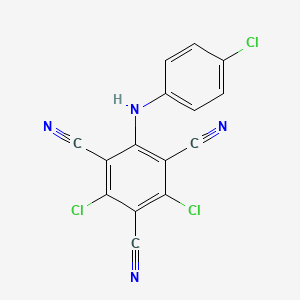
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and nitrile groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile typically involves multiple steps, starting with the preparation of p-chloroaniline. One common method involves the reduction of p-chloronitrobenzene to p-chloroaniline using hydrogenation over a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: Nucleophilic aromatic substitution reactions can replace chlorine atoms with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitrile groups can yield primary amines, while substitution reactions can produce a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: A simpler compound with one chlorine atom and an amino group attached to the benzene ring.
p-Chloroaniline: Similar to 2-chloroaniline but with the chlorine atom in the para position.
2,5-Bis(p-chloroanilino)terephthalic acid:
Uniqueness
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is unique due to its multiple chlorine atoms and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
35728-00-8 |
|---|---|
Formule moléculaire |
C15H5Cl3N4 |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
2,4-dichloro-6-(4-chloroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H5Cl3N4/c16-8-1-3-9(4-2-8)22-15-11(6-20)13(17)10(5-19)14(18)12(15)7-21/h1-4,22H |
Clé InChI |
UIHIWOYUDREUCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


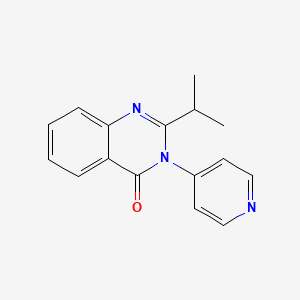
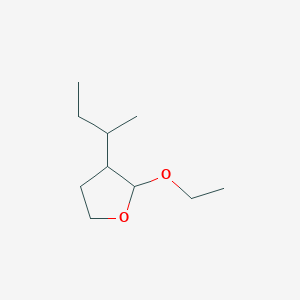
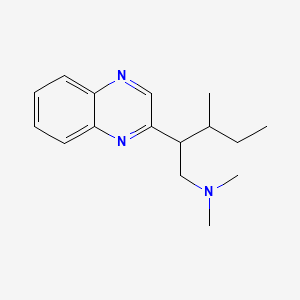
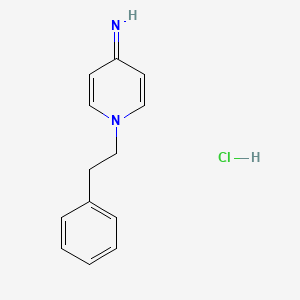
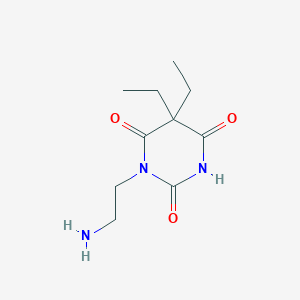

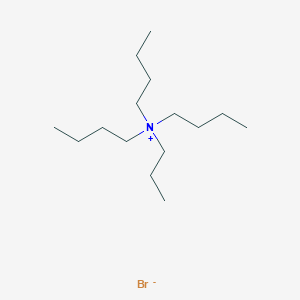
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
